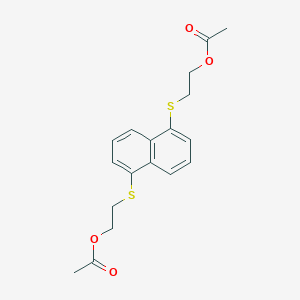

Naphthalene, 1,5-di(2-acetoxyethylthio)-

Description

Structure

2D Structure

Properties

Molecular Formula |

C18H20O4S2 |

|---|---|

Molecular Weight |

364.5g/mol |

IUPAC Name |

2-[5-(2-acetyloxyethylsulfanyl)naphthalen-1-yl]sulfanylethyl acetate |

InChI |

InChI=1S/C18H20O4S2/c1-13(19)21-9-11-23-17-7-3-6-16-15(17)5-4-8-18(16)24-12-10-22-14(2)20/h3-8H,9-12H2,1-2H3 |

InChI Key |

NSHNNJHLWAOWST-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCSC1=CC=CC2=C1C=CC=C2SCCOC(=O)C |

Canonical SMILES |

CC(=O)OCCSC1=CC=CC2=C1C=CC=C2SCCOC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Naphthalene, 1,5 Di 2 Acetoxyethylthio and Analogues

Precursor Synthesis and Functional Group Introduction Strategies

The construction of the target molecule hinges on the strategic functionalization of the naphthalene (B1677914) core, the formation of thioether linkages, and the subsequent introduction and modification of the hydroxyethyl side chains.

Regioselective Functionalization of the Naphthalene Core at 1,5-Positions

Achieving a 1,5-disubstitution pattern on the naphthalene ring is a primary challenge in the synthesis of the target compound. The inherent electronic properties of naphthalene typically favor substitution at the 1- (or α) position. However, obtaining a product with functional groups at both the 1 and 5 positions requires specific synthetic approaches.

One common strategy involves the di-nitration of naphthalene. Under controlled conditions, the nitration of naphthalene can yield a mixture of dinitronaphthalenes, including the 1,5- and 1,8-isomers. Separation of these isomers is crucial for the subsequent steps. The nitro groups can then be reduced to amino groups, which can be converted to diazonium salts. These diazonium salts are versatile intermediates that can be transformed into various functional groups, including thiols or halides, which are precursors to the thioether linkage.

Another approach is the sulfonation of naphthalene. Sulfonation at low temperatures tends to produce naphthalene-1-sulfonic acid, while higher temperatures favor the formation of naphthalene-2-sulfonic acid. To achieve 1,5-disubstitution, forcing conditions can lead to the formation of naphthalene-1,5-disulfonic acid. These sulfonic acid groups can then be converted to the desired functionalities.

More advanced methods for regioselective functionalization of naphthalene involve transition-metal-catalyzed C-H activation. acs.orgjst.go.jp These methods often employ directing groups to guide the catalyst to specific positions on the aromatic ring. While not explicitly documented for the direct 1,5-dithiolation of naphthalene, these techniques offer a potential avenue for future synthetic explorations.

Establishment of Thioether Linkages

The formation of the thioether bonds is a critical step in the synthesis. A common and effective method for creating aryl thioethers is the nucleophilic aromatic substitution (SNAr) reaction. nih.govlibretexts.org This typically involves the reaction of a thiol with an aryl halide in the presence of a base. For the synthesis of "Naphthalene, 1,5-di(2-acetoxyethylthio)-", a 1,5-dihalonaphthalene precursor would be reacted with 2-mercaptoethanol. The presence of electron-withdrawing groups on the naphthalene ring can facilitate this reaction. libretexts.org

Alternatively, metal-catalyzed cross-coupling reactions provide a powerful tool for C-S bond formation. thieme-connect.com Palladium and copper-based catalysts are widely used for the coupling of aryl halides or triflates with thiols. These methods often offer milder reaction conditions and broader functional group tolerance compared to traditional SNAr reactions.

Another pathway involves the conversion of a 1,5-diaminonaphthalene to a bis-diazonium salt, which can then be reacted with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield the corresponding 1,5-dithiol. This dithiol can then be alkylated with a suitable 2-hydroxyethyl derivative.

Introduction and Acetylation of Hydroxyethyl Moieties

The 2-hydroxyethylthio side chains are typically introduced by reacting a 1,5-naphthalenedithiol (B1361382) precursor with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) or ethylene oxide. The reaction with 2-haloethanol is a standard Williamson ether synthesis-type reaction carried out in the presence of a base.

The final step in the synthesis is the acetylation of the terminal hydroxyl groups. This is a straightforward esterification reaction that can be accomplished using a variety of acetylating agents. Acetic anhydride or acetyl chloride are commonly used, often in the presence of a base such as pyridine or triethylamine to scavenge the acidic byproduct.

Optimized Reaction Conditions and Catalytic Enhancements for Yield Improvement

To maximize the yield and efficiency of the synthesis of "Naphthalene, 1,5-di(2-acetoxyethylthio)-", careful optimization of reaction conditions is essential.

For the nucleophilic aromatic substitution to form the thioether linkages, the choice of solvent, base, and temperature plays a significant role. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the reaction. jst.go.jp The selection of the base is also critical, with common choices including potassium carbonate, sodium hydride, or organic bases like triethylamine.

In metal-catalyzed cross-coupling reactions, the ligand for the metal center is a key parameter to optimize. Different phosphine-based ligands can significantly influence the catalytic activity and selectivity. The choice of the metal catalyst itself, such as various palladium or copper complexes, can also impact the reaction outcome. thieme-connect.com The addition of additives, such as crown ethers, has been shown to improve the efficiency of some nucleophilic aromatic substitution reactions. jst.go.jp

The table below summarizes some optimized conditions for the synthesis of aryl thioethers, which are applicable to the synthesis of the target compound.

| Reaction Type | Catalyst/Reagent | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| SNAr | None | DMF | t-BuOK | 25 | 91 | jst.go.jp |

| Copper-catalyzed | CuI | DMF | K2CO3 | 90 | 90 | acs.org |

| Palladium-catalyzed | Pd(PPh3)4 | DMSO | NaOtBu | 100 | Moderate to Excellent | thieme-connect.com |

Green Chemistry Principles in the Synthesis of Thioether-Functionalized Naphthalene Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edupsu.edutradebe.comacs.org These principles can be applied to the synthesis of "Naphthalene, 1,5-di(2-acetoxyethylthio)-" to make the process more environmentally benign.

Prevention of Waste: Designing a synthetic route with high atom economy, where the majority of the atoms from the reactants are incorporated into the final product, is a key principle. acs.org

Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. Research into solvent-free reaction conditions is also a significant area of green chemistry.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can be recycled and reused. tradebe.com The development of highly efficient and selective catalysts for C-S bond formation is an active area of research.

Renewable Feedstocks: Exploring the use of renewable starting materials instead of petroleum-based ones is a central tenet of green chemistry. For instance, there are emerging methods for synthesizing functionalized naphthalenes from lignocellulose-derived platform chemicals. acs.org

One example of a greener approach could involve an enzymatic acetylation in the final step, which would avoid the use of harsh acetylating agents and organic bases. Furthermore, developing a one-pot synthesis where multiple steps are carried out in the same reaction vessel without isolating intermediates can reduce solvent usage and waste generation.

Comparative Analysis of Synthetic Pathways for Analogous Naphthalene Derivatives

Several synthetic routes can be envisioned for the preparation of "Naphthalene, 1,5-di(2-acetoxyethylthio)-" and its analogues. A comparative analysis of these pathways is essential for selecting the most efficient and practical approach.

Pathway A: From 1,5-Dihalonaphthalene

This is a straightforward approach that involves the direct reaction of a 1,5-dihalonaphthalene with 2-mercaptoethanol followed by acetylation.

Advantages: This route is relatively direct and utilizes well-established reactions.

Disadvantages: The synthesis of the 1,5-dihalonaphthalene precursor can be challenging and may involve multiple steps with potential isomer separation issues. The nucleophilic aromatic substitution step may require harsh conditions for less activated naphthalene cores.

Pathway B: From 1,5-Naphthalenedisulfonic Acid

This pathway begins with the sulfonation of naphthalene to obtain the 1,5-disulfonic acid, which is then converted to the dithiol and subsequently alkylated and acetylated.

Advantages: 1,5-Naphthalenedisulfonic acid is a commercially available starting material, which can simplify the initial steps.

Disadvantages: The conversion of sulfonic acids to thiols can involve harsh reagents and conditions.

Pathway C: From 1,5-Diaminonaphthalene

This route utilizes the diazotization of 1,5-diaminonaphthalene followed by reaction with a sulfur nucleophile.

Advantages: 1,5-Diaminonaphthalene is a readily available starting material. Diazotization reactions are well-understood.

Disadvantages: Diazonium salts can be unstable and require careful handling. The introduction of the sulfur nucleophile can sometimes lead to side reactions.

The table below provides a qualitative comparison of these synthetic pathways.

| Feature | Pathway A (from Dihalonaphthalene) | Pathway B (from Disulfonic Acid) | Pathway C (from Diaminonaphthalene) |

| Starting Material Availability | Moderate | Good | Good |

| Number of Steps | Fewer | Moderate | Moderate |

| Reaction Conditions | Potentially Harsh | Harsh | Mild to Moderate |

| Regioselectivity Control | Dependent on precursor synthesis | High | High |

| Overall Yield | Variable | Moderate | Moderate |

Ultimately, the choice of the synthetic pathway will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents and reaction conditions.

Computational and Theoretical Investigations of Naphthalene, 1,5 Di 2 Acetoxyethylthio

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. For a compound like Naphthalene (B1677914), 1,5-di(2-acetoxyethylthio)-, these methods would provide insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies of Ground State Geometries and Conformations

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry). For Naphthalene, 1,5-di(2-acetoxyethylthio)-, DFT calculations would involve optimizing the molecular structure to find the lowest energy conformation. This process would determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the flexible 2-acetoxyethylthio side chains relative to the rigid naphthalene core. Such studies on related naphthalene derivatives often employ functionals like B3LYP with basis sets such as 6-31G(d) or higher to achieve a balance between accuracy and computational cost samipubco.comgrowingscience.comscienceopen.com. Analysis of the potential energy surface would reveal the relative energies of different conformers.

Ab Initio Methods for Electronic Configuration and Stability Analysis

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-HF methods, provide a rigorous way to study a molecule's electronic configuration. While computationally more demanding than DFT, they are valuable for benchmarking and high-accuracy calculations. For Naphthalene, 1,5-di(2-acetoxyethylthio)-, ab initio calculations could be used to refine the understanding of its electronic structure and calculate its total electronic energy, which is a measure of its stability nih.govnih.gov. Natural Bond Orbital (NBO) analysis, often performed alongside these calculations, would offer insights into charge distribution, donor-acceptor interactions, and the nature of the chemical bonds within the molecule samipubco.comscienceopen.com.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization and Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the behavior of molecules upon absorption of light. molpro.net It is used to calculate the energies of electronic excited states and to predict spectroscopic properties like UV-Vis absorption spectra. growingscience.com For Naphthalene, 1,5-di(2-acetoxyethylthio)-, a TD-DFT analysis would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This would help in understanding how the thioether and acetoxy groups modify the electronic transitions of the naphthalene chromophore. Studies on similar molecules often evaluate various functionals (like PBE0, CAM-B3LYP, or LCY-BLYP) to find the best agreement with experimental data, if available. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. For Naphthalene, 1,5-di(2-acetoxyethylthio)-, MD simulations would be crucial for exploring its conformational landscape, especially the flexibility of the two side chains. These simulations could reveal how the side chains fold and interact with the naphthalene core and with each other. Furthermore, in a simulated condensed phase (like a solvent or a solid state), MD can shed light on intermolecular interactions, such as van der Waals forces and potential dipole-dipole interactions, which govern how the molecules pack together. Such simulations have been employed to understand the stability of complexes involving other naphthalene derivatives. nih.govnih.gov

Theoretical Spectroscopic Data Simulation and Validation against Experimental Data

A primary goal of computational chemistry is to predict spectroscopic data that can be compared with experimental measurements for validation.

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, generating theoretical Infrared (IR) and Raman spectra. scienceopen.com For the target compound, this would help in assigning specific vibrational modes to the stretching and bending of bonds within the naphthalene rings, the thioether linkages, and the acetoxy groups. Comparing these theoretical spectra with experimental ones is a standard method for confirming the structure of a synthesized compound. mdpi.comnih.gov

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C). scienceopen.com This theoretical data is invaluable for interpreting experimental NMR spectra and confirming the chemical environment of each atom in Naphthalene, 1,5-di(2-acetoxyethylthio)-.

No experimental or theoretical spectroscopic data for Naphthalene, 1,5-di(2-acetoxyethylthio)- could be located, and therefore, no data tables for comparison or validation can be generated.

Chemical Reactivity and Transformation Pathways of Naphthalene, 1,5 Di 2 Acetoxyethylthio

Oxidative and Reductive Transformation Studies of Thioether Linkages

The sulfur atoms of the thioether linkages in Naphthalene (B1677914), 1,5-di(2-acetoxyethylthio)- are susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. The extent of oxidation is dependent on the nature and stoichiometry of the oxidizing agent.

Oxidative Transformations:

Common oxidizing agents can convert thioethers to sulfoxides and, with stronger oxidants or harsher conditions, further to sulfones. For instance, hydrogen peroxide (H₂O₂), peroxy-acids like m-chloroperoxybenzoic acid (m-CPBA), and ozone (O₃) are effective for these transformations. researchgate.net The reaction typically proceeds sequentially, allowing for the potential to selectively isolate the sulfoxide (B87167) intermediate. Careful control of reaction conditions, such as temperature and the amount of oxidant, is crucial to prevent over-oxidation to the sulfone. prepchem.com

In the context of Naphthalene, 1,5-di(2-acetoxyethylthio)-, oxidation would yield the corresponding monosulfoxides, disulfoxides, monosulfones, and disulfones. The stepwise oxidation can be represented as follows:

Naphthalene, 1,5-di(2-acetoxyethylthio)- → Naphthalene, 1-(2-acetoxyethylsulfinyl)-5-(2-acetoxyethylthio)- (and other monosulfoxide isomers)

Monosulfoxide derivatives → Naphthalene, 1,5-bis(2-acetoxyethylsulfinyl)- (and other disulfoxide isomers)

Sulfoxide derivatives → Naphthalene, 1-(2-acetoxyethylsulfonyl)-5-(2-acetoxyethylthio)- (and other monosulfone isomers)

Monosulfone derivatives → Naphthalene, 1,5-bis(2-acetoxyethylsulfonyl)- (and other disulfone isomers)

The table below summarizes the expected products from the oxidation of the thioether linkages.

| Starting Material | Oxidizing Agent (Equivalents) | Expected Major Product(s) |

| Naphthalene, 1,5-di(2-acetoxyethylthio)- | m-CPBA (1 eq) | Naphthalene, 1-(2-acetoxyethylsulfinyl)-5-(2-acetoxyethylthio)- |

| Naphthalene, 1,5-di(2-acetoxyethylthio)- | m-CPBA (2 eq) | Naphthalene, 1,5-bis(2-acetoxyethylsulfinyl)- |

| Naphthalene, 1,5-di(2-acetoxyethylthio)- | H₂O₂ (excess) | Naphthalene, 1,5-bis(2-acetoxyethylsulfonyl)- |

Reductive Transformations:

The thioether linkage is generally stable to many reducing agents. However, under specific conditions, cleavage of the carbon-sulfur bond can be achieved. For instance, certain metal-catalyzed reactions can effect the reduction of thioethers.

Hydrolysis of Acetoxy Groups and Subsequent Reactivity of Hydroxyethylthio Moieties

The acetoxy groups in Naphthalene, 1,5-di(2-acetoxyethylthio)- can be hydrolyzed under acidic or basic conditions to yield the corresponding diol, Naphthalene, 1,5-di(2-hydroxyethylthio)-.

Hydrolysis of Acetoxy Groups:

This reaction is a classic ester hydrolysis. wordpress.comcore.ac.uk

Acid-catalyzed hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of an aqueous acid (e.g., H₂SO₄, HCl). libretexts.orglibretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. libretexts.org

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that goes to completion, using a stoichiometric amount of a strong base like sodium hydroxide (B78521) (NaOH). wordpress.comcore.ac.uk The mechanism involves nucleophilic attack of the hydroxide ion on the carbonyl carbon. wordpress.com

The hydrolysis reaction can be represented as:

Naphthalene, 1,5-di(2-acetoxyethylthio)- + 2 H₂O ⇌ Naphthalene, 1,5-di(2-hydroxyethylthio)- + 2 CH₃COOH (under acidic conditions)

Naphthalene, 1,5-di(2-acetoxyethylthio)- + 2 NaOH → Naphthalene, 1,5-di(2-hydroxyethylthio)- + 2 CH₃COONa (under basic conditions)

A noteworthy aspect of this hydrolysis could be the potential for neighboring group participation by the sulfur atom. The sulfur atom, being a nucleophile, can attack the electrophilic carbon of the ester group, forming a cyclic sulfonium (B1226848) ion intermediate. This anchimeric assistance can significantly accelerate the rate of hydrolysis compared to a simple ester. masterorganicchemistry.com

Subsequent Reactivity of Hydroxyethylthio Moieties:

The resulting diol, Naphthalene, 1,5-di(2-hydroxyethylthio)-, possesses primary alcohol functionalities which can undergo typical alcohol reactions. These include:

Oxidation: Oxidation of the primary alcohols would yield the corresponding aldehydes and subsequently carboxylic acids.

Esterification: Reaction with carboxylic acids or their derivatives would form new esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) would yield ethers. libretexts.org

Investigation of Cleavage and Formation Reactions Involving the Acetoxyethylthio Substituents

Cleavage Reactions:

The C-S bond in aryl thioethers can be cleaved under various conditions. Acidic cleavage of ethers, particularly with strong acids like HBr or HI, is a common method. libretexts.orgmasterorganicchemistry.comyoutube.comkhanacademy.orgharvard.edu In the case of Naphthalene, 1,5-di(2-acetoxyethylthio)-, cleavage would likely occur at the ethyl-sulfur bond rather than the aryl-sulfur bond, due to the greater stability of the aromatic C-S bond. libretexts.orgmasterorganicchemistry.com This would lead to the formation of 1,5-naphthalenedithiol (B1361382) and a 2-haloethanol derivative.

Formation Reactions:

The synthesis of Naphthalene, 1,5-di(2-acetoxyethylthio)- would likely involve the reaction of 1,5-naphthalenedithiol with a suitable 2-acetoxyethyl halide or tosylate. This is an example of a nucleophilic substitution reaction where the thiolate acts as the nucleophile.

The table below outlines the expected products from cleavage and a plausible formation reaction.

| Reaction Type | Reactants | Conditions | Expected Major Products |

| C-S Bond Cleavage | Naphthalene, 1,5-di(2-acetoxyethylthio)-, excess HBr | Heating | Naphthalene-1,5-dithiol, 2-bromoethanol |

| Formation | Naphthalene-1,5-dithiol, 2-bromoethyl acetate (B1210297) | Base (e.g., NaH) | Naphthalene, 1,5-di(2-acetoxyethylthio)- |

Exploration of Aromatic Substitution Reactions on the Naphthalene Ring

The naphthalene ring system is more reactive towards electrophilic aromatic substitution than benzene (B151609). libretexts.org The position of substitution is influenced by the directing effects of the existing substituents.

The thioether group (-SR) is an ortho-, para-directing and activating group in electrophilic aromatic substitution. youtube.com This is due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the intermediate carbocation (arenium ion).

In Naphthalene, 1,5-di(2-acetoxyethylthio)-, both thioether groups are at the alpha positions. Electrophilic attack is generally favored at the alpha-positions of naphthalene due to the formation of a more stable carbocation intermediate where one of the benzene rings remains fully aromatic. wordpress.comlibretexts.org

Given the 1,5-disubstitution pattern, the likely positions for further electrophilic attack would be the 4 and 8 positions (ortho to the existing thioether groups) and the 2 and 6 positions (meta to one and para to the other, but less likely due to the strong ortho-directing effect). Steric hindrance may also play a role in determining the final product distribution. wordpress.com

Common electrophilic aromatic substitution reactions include:

Nitration: (HNO₃/H₂SO₄)

Halogenation: (Br₂/FeBr₃ or Cl₂/AlCl₃)

Sulfonation: (SO₃/H₂SO₄)

Friedel-Crafts Alkylation and Acylation: (R-Cl/AlCl₃ or RCOCl/AlCl₃)

The table below summarizes the expected major monosubstitution products.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1,5-di(2-acetoxyethylthio)naphthalene |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1,5-di(2-acetoxyethylthio)naphthalene |

| Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-1,5-di(2-acetoxyethylthio)naphthalene |

Mechanistic Elucidation of Key Chemical Transformations

Mechanism of Thioether Oxidation:

The oxidation of a thioether to a sulfoxide by a peroxy acid involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxy acid. This is a concerted process that proceeds through a five-membered ring transition state. Further oxidation to the sulfone follows a similar mechanism.

Mechanism of Acid-Catalyzed Ester Hydrolysis with Neighboring Group Participation:

Protonation: The carbonyl oxygen of the acetoxy group is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Neighboring Group Participation: The lone pair of the adjacent sulfur atom attacks the protonated carbonyl carbon in an intramolecular nucleophilic attack, forming a cyclic sulfonium ion intermediate. This step is often faster than the intermolecular attack by water.

Nucleophilic Attack by Water: A water molecule attacks the sulfonium ion, leading to the opening of the ring.

Deprotonation: A final deprotonation step yields the hydroxyethylthio moiety and regenerates the acid catalyst.

Mechanism of Electrophilic Aromatic Substitution (e.g., Nitration):

Formation of the Electrophile: The nitronium ion (NO₂⁺) is generated from the reaction of nitric acid and sulfuric acid.

Nucleophilic Attack: The π-electron system of the naphthalene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex or arenium ion). The positive charge is delocalized over the ring, with significant contributions from structures where the charge is adjacent to the thioether groups, allowing for resonance stabilization by the sulfur lone pairs.

Deprotonation: A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the naphthalene ring and yielding the final product.

Derivatization and Functionalization Strategies for Naphthalene, 1,5 Di 2 Acetoxyethylthio

Chemical Modification of Acetoxyethylthio Side Chains for Tailored Properties

The acetoxyethylthio side chains are prime targets for chemical modification, primarily through reactions of the ester and thioether functional groups. These modifications can dramatically alter the compound's properties, such as solubility, polarity, and binding capabilities.

A fundamental transformation is the hydrolysis of the acetate (B1210297) esters to yield the corresponding diol, Naphthalene (B1677914), 1,5-di(2-hydroxyethylthio)- . This reaction replaces the nonpolar, aprotic acetate groups with polar, protic hydroxyl groups, which can act as both hydrogen bond donors and acceptors. This significantly increases the compound's polarity and potential for intermolecular interactions.

Further reactions can build upon the newly introduced hydroxyl groups. For instance, esterification with different acyl chlorides or anhydrides can re-introduce ester functionalities with varying chain lengths or electronic properties, allowing for fine-tuning of the molecule's lipophilicity. Alternatively, the hydroxyl groups can be converted into other functional groups, such as halides or tosylates, to facilitate subsequent nucleophilic substitution reactions. Chemical modification reagents can be employed to alter amino acid side chains to change native charges or block reactive binding sites. thermofisher.com

The thioether sulfur atoms are also reactive sites. Oxidation can convert the thioethers to sulfoxides or sulfones, introducing highly polar groups and altering the geometry around the sulfur atom. This change can influence the compound's coordination behavior with metal ions.

Table 1: Potential Side-Chain Modifications and Their Impact on Properties

| Starting Moiety | Reagent(s) | Resulting Moiety | Key Property Change |

| -S-CH₂-CH₂-O-C(O)CH₃ | NaOH / H₂O (Hydrolysis) | -S-CH₂-CH₂-OH | Increased polarity, H-bonding capability |

| -S-CH₂-CH₂-OH | R-C(O)Cl / Pyridine | -S-CH₂-CH₂-O-C(O)R | Tunable lipophilicity |

| -S-CH₂-CH₂-O-C(O)CH₃ | H₂O₂ / CH₃COOH | -S(O)-CH₂-CH₂-O-C(O)CH₃ | Increased polarity, altered geometry |

| -S-CH₂-CH₂-O-C(O)CH₃ | Excess H₂O₂ / CH₃COOH | -S(O)₂-CH₂-CH₂-O-C(O)CH₃ | Significantly increased polarity |

Introduction of Additional Functional Groups onto the Naphthalene Ring System

The direct functionalization of the naphthalene nucleus is a powerful strategy for modulating the electronic properties and extending the structure of the parent compound. researchgate.netanr.fr The two thioether substituents at the 1- and 5-positions are ortho-, para-directing groups, activating the ring towards electrophilic aromatic substitution. The primary positions for substitution would be the 2, 4, 6, and 8 positions.

Standard electrophilic substitution reactions can be employed to introduce a variety of functional groups. For example, nitration, halogenation, and Friedel-Crafts acylation can introduce nitro, halo, and acyl groups, respectively. These reactions allow for the installation of functional handles that can be used in subsequent transformations, such as reduction of a nitro group to an amine or cross-coupling reactions involving a halide. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. researchgate.net

The development of methods for the regioselective functionalization of naphthalene derivatives is of significant interest for creating novel materials and bioactive compounds. researchgate.netanr.fr Directing-group-assisted C-H activation strategies have become a powerful tool for achieving high regioselectivity in the functionalization of aromatic systems like naphthalene. researchgate.net

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent(s) | Potential Functional Group | Position(s) of Substitution |

| Nitration | HNO₃ / H₂SO₄ | -NO₂ | 2, 4, 6, 8 |

| Bromination | Br₂ / FeBr₃ | -Br | 2, 4, 6, 8 |

| Friedel-Crafts Acylation | R-C(O)Cl / AlCl₃ | -C(O)R | 4, 8 |

| Sulfonation | Fuming H₂SO₄ | -SO₃H | 2, 4, 6, 8 |

Development of Polymerization and Oligomerization Methods Utilizing the Compound as a Monomer

"Naphthalene, 1,5-di(2-acetoxyethylthio)-" and its derivatives hold potential as monomers for the synthesis of novel polymers and oligomers. The bifunctional nature of the molecule is the key to its utility in polymerization reactions.

Following the hydrolysis of the acetate groups to form Naphthalene, 1,5-di(2-hydroxyethylthio)- , the resulting diol can participate in condensation polymerization. For example, reaction with a dicarboxylic acid or its derivative (e.g., a diacyl chloride) would lead to the formation of a polyester. The properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength, would be dictated by the choice of the comonomer.

Alternatively, if the naphthalene ring itself is functionalized with appropriate groups, it could be used in other types of polymerization. For instance, the introduction of two vinyl or ethynyl (B1212043) groups onto the naphthalene core would allow for chain-growth polymerization. Recent research has demonstrated that naphthalene diimide-based monomers can undergo chain-growth polymerization to form n-type conjugated polymers with controlled molecular weights. acs.orgamazonaws.com While the parent compound is not a diimide, this illustrates the potential of the naphthalene core as a building block for advanced polymeric materials.

Table 3: Polymerization Strategies

| Monomer | Comonomer | Polymerization Type | Resulting Polymer Class |

| Naphthalene, 1,5-di(2-hydroxyethylthio)- | Adipoyl chloride | Condensation | Polyester |

| Naphthalene, 1,5-di(2-hydroxyethylthio)- | Toluene diisocyanate | Condensation | Polyurethane |

| Hypothetical 4,8-Dibromo-naphthalene, 1,5-di(2-acetoxyethylthio)- | 1,4-Phenylene-diboronic acid | Suzuki Cross-Coupling | Conjugated Polymer |

Synthesis of Coordination Compounds and Organometallic Complexes

The sulfur atoms of the thioether linkages in "Naphthalene, 1,5-di(2-acetoxyethylthio)-" are soft donor atoms, making the compound an excellent ligand for coordination to soft metal ions. researchgate.net The 1,5-substitution pattern means the two thioether groups are too far apart to chelate to a single metal center in a simple mononuclear complex. Instead, the ligand is well-suited to act as a bridging ligand, linking two metal centers to form binuclear complexes or extended coordination polymers.

The coordination chemistry of ligands based on peri-substituted naphthalenes with Group 16 elements (like sulfur) is an active area of research. researchgate.net These dithioether ligands can coordinate to a variety of metal ions, including palladium(II), platinum(II), silver(I), and gold(I). The resulting complexes can have interesting structural features and may exhibit useful catalytic or material properties. researchgate.net

Furthermore, the oxygen atoms of the carbonyl groups in the acetate side chains could potentially act as secondary, harder donor sites, leading to more complex coordination modes or the formation of heterometallic complexes. Modification of the side chains, for instance by hydrolysis to the diol, would change the nature of the donor atoms available for coordination, providing a route to different types of complexes.

Table 4: Potential Coordination Complexes

| Metal Precursor | Potential Ligand Binding Mode | Expected Complex Type | Potential Application |

| PdCl₂(CH₃CN)₂ | Bridging Dithioether | Binuclear Complex or Coordination Polymer | Catalysis |

| AgNO₃ | Bridging Dithioether | Coordination Polymer | Antimicrobial Material |

| AuCl(SMe₂) | Linear S-Au-S Linkage | Binuclear Complex | Luminescent Material |

| Cu(BF₄)₂ | Bridging Dithioether | 1D or 2D Coordination Network | Sensor |

Applications in Advanced Materials Science

Utilization in Organic Electronic and Optoelectronic Materials (e.g., semiconductors, luminescent systems)

Naphthalene (B1677914) derivatives are a cornerstone in the development of organic electronic and optoelectronic materials due to their rigid, planar structure and tunable photophysical properties. nih.gov The introduction of a naphthalene moiety into a conjugated system can enhance photostability, making these derivatives excellent candidates for organic electronic devices. nih.gov

Semiconducting Properties: Naphthalene diimides (NDIs) are a prominent class of naphthalene derivatives extensively studied for their semiconducting properties. gatech.edursc.org By modifying the NDI core and side chains, researchers can tune their electronic characteristics. For instance, polymers based on NDI and fused thiophene (B33073) units exhibit low band gaps, a desirable property for semiconducting materials in applications like organic field-effect transistors (OFETs). worktribe.com The combination of electron-donating fused thiophenes with the electron-withdrawing NDI core creates donor-acceptor polymers with tailored semiconducting behavior. worktribe.com Similarly, the thioether linkages in "Naphthalene, 1,5-di(2-acetoxyethylthio)-" could influence the electronic properties of the naphthalene core, potentially enabling semiconducting behavior. While thioethers can sometimes be challenging in cross-coupling reactions used for polymer synthesis, their presence offers a route to new material properties. acs.org

Luminescent Systems: The photoluminescence of naphthalene-based systems is highly sensitive to their chemical structure. Bichromophores consisting of two naphthalene units linked by a sulfur bridge have been investigated for their potential in organic light-emitting diodes (OLEDs). barbatti.org The oxidation state of the sulfur bridge (sulfide, sulfoxide (B87167), or sulfone) dramatically alters the fluorescence quantum yield. barbatti.org For sulfur-bridged naphthalene dimers, the fluorescence quantum yield was found to increase significantly with the oxidation of the sulfur atom, jumping from 0.012 for the sulfide (B99878) to 0.27 for the sulfone. barbatti.org This highlights the critical role that sulfur-containing linkers can play in modulating luminescent properties. The thioether groups in "Naphthalene, 1,5-di(2-acetoxyethylthio)-" would likely influence its emission characteristics, although quenching effects due to the flexible side chains would also need to be considered. The presence of aromatic naphthalene rings confined within an environment that prevents excimer formation is crucial for achieving high luminescence. rsc.org

Role in Supramolecular Chemistry and Self-Assembled Architectures

The rigid naphthalene core is an excellent scaffold for building well-defined supramolecular structures through non-covalent interactions like π-π stacking.

Naphthalene dipeptides, for example, can self-assemble into tubular micelles, forming supramolecular gels. mdpi.com The assembly process is driven by the systematic π-π stacking of the aromatic naphthalene rings. mdpi.com Similarly, naphthalene diimide-based triangular molecules can self-assemble through [π···π] interactions to form 2D honeycomb tiling patterns. nih.gov The solvent used during self-assembly can play a critical role in dictating the final packing arrangement and stoichiometry of the resulting superstructures. nih.gov

For "Naphthalene, 1,5-di(2-acetoxyethylthio)-", the 1,5-substitution pattern on the naphthalene ring would direct the geometry of self-assembly. The flexible di(2-acetoxyethylthio) side chains could participate in van der Waals interactions and potentially hydrogen bonding (via the carbonyl oxygen of the acetate), influencing the packing and stability of the resulting architecture. The interplay between the rigid aromatic core and the flexible side chains is a key design principle in creating complex, self-assembled materials.

Integration into Novel Functional Materials for Specific Applications

The versatility of naphthalene chemistry allows for its integration into a wide array of functional materials. The specific functional groups attached to the naphthalene core determine the material's ultimate properties and applications.

For instance, 1,5-bis[n-(1-naphthyl)-n-phenyl] naphthalene diamine (NPN) has been synthesized and shown to be a good hole-transporting material with high thermal stability, making it suitable for use in blue electroluminescent devices. researchgate.net This highlights the potential of 1,5-disubstituted naphthalene derivatives in organic electronics. The synthesis of such specialized molecules often involves reactions like the Ullmann condensation. researchgate.net

The thioether and acetoxy groups in "Naphthalene, 1,5-di(2-acetoxyethylthio)-" offer multiple avenues for functionality. The thioether linkage is a key feature in many functional materials, and its presence can be used to tune electronic properties or act as a coordination site for metal ions. The terminal acetoxy groups could be hydrolyzed to reveal hydroxyl groups, providing a handle for further chemical modification or for initiating polymerization, allowing the molecule to be integrated into larger polymer networks.

Emerging Research Frontiers and Future Perspectives

Integration with Artificial Intelligence and Machine Learning for Chemical Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry by accelerating the design and discovery of new molecules with tailored properties. These computational tools can analyze vast datasets to identify structure-property relationships that may not be apparent through traditional research methods. For a compound like "Naphthalene, 1,5-di(2-acetoxyethylthio)-", AI and ML can offer powerful predictive and generative capabilities.

Machine learning models, particularly deep learning and graph neural networks, are increasingly used to predict a wide range of molecular properties, from basic physicochemical characteristics to complex biological activities and material performance. For instance, models trained on datasets of thioether-containing compounds could predict the thermal stability, refractive index, or potential for metal chelation of "Naphthalene, 1,5-di(2-acetoxyethylthio)-". Similarly, AI could estimate the compound's solubility, a key parameter for any potential application, by learning from extensive chemical databases.

Furthermore, AI can play a crucial role in retrosynthesis, the process of planning a chemical synthesis. By analyzing known reactions, AI algorithms can propose viable synthetic routes to "Naphthalene, 1,5-di(2-acetoxyethylthio)-" and its derivatives, potentially identifying more efficient or sustainable pathways than those devised through human intuition alone.

Table 1: Potential Applications of AI/ML in the Study of Naphthalene (B1677914), 1,5-di(2-acetoxyethylthio)-

| AI/ML Application | Description | Potential Impact |

| Property Prediction | Utilizes models trained on existing chemical data to forecast the physical, chemical, and material properties of the compound. | Rapidly screens for potential applications without the need for initial synthesis and extensive testing. |

| Generative Design | Employs generative models to propose novel molecular structures based on the naphthalene-thioether scaffold with optimized properties. | Accelerates the discovery of new functional materials with enhanced performance characteristics. |

| Retrosynthesis Planning | Leverages AI to identify and suggest optimal and sustainable synthetic pathways for the compound and its analogues. | Improves the efficiency and environmental footprint of the chemical synthesis process. |

| Data Mining | Scans and analyzes scientific literature and patents to uncover hidden connections and potential new research directions. | Identifies unexplored opportunities and fosters innovation in the study of functionalized naphthalenes. |

Sustainable Synthesis and Application Development in a Circular Economy Context

The principles of green chemistry and the concept of a circular economy are increasingly guiding chemical synthesis and material development. This involves designing products and processes that minimize waste, reduce energy consumption, and utilize renewable feedstocks. For "Naphthalene, 1,5-di(2-acetoxyethylthio)-", these principles can be applied to both its synthesis and its potential end-of-life considerations.

From a synthesis perspective, future research could focus on developing more sustainable routes to this compound. This might involve exploring the use of greener solvents, catalyst systems with higher efficiency and recyclability, and more atom-economical reactions. For example, the synthesis of thioethers can be achieved through various methods, and research into catalytic, solvent-free, or flow-chemistry-based approaches could significantly improve the environmental profile of producing "Naphthalene, 1,5-di(2-acetoxyethylthio)-".

In the context of a circular economy, the focus shifts to the entire lifecycle of the material. Sulfur-containing polymers are gaining attention for their unique properties and potential for recyclability. The "Naphthalene, 1,5-di(2-acetoxyethylthio)-" molecule could be envisioned as a monomer or a cross-linking agent in the development of novel polymers. The presence of thioether and ester linkages could offer pathways for chemical recycling, where the polymer can be broken down into its constituent monomers and re-polymerized, thus closing the material loop.

The rigid naphthalene core could impart desirable thermal and mechanical properties to such polymers, while the thioether groups are known to contribute to high refractive indices, making them potentially suitable for optical applications. The acetoxy groups could serve as handles for further functionalization or as points for controlled degradation. Research into the depolymerization and monomer recovery of polymers derived from "Naphthalene, 1,5-di(2-acetoxyethylthio)-" would be a crucial step in establishing their viability within a circular economy model.

Table 2: Hypothetical Role of Naphthalene, 1,5-di(2-acetoxyethylthio)- in a Circular Economy

| Lifecycle Stage | Consideration | Research Focus |

| Synthesis | Green and sustainable production | Development of catalytic, atom-economical, and solvent-free synthetic methods. |

| Application | Design for recyclability | Use as a monomer or cross-linker in polymers with tailored properties for specific applications (e.g., optical materials). |

| End-of-Life | Chemical recycling and monomer recovery | Investigation of depolymerization strategies to break down the polymer into its constituent parts for reuse. |

| Waste Valorization | Use of industrial byproducts | Exploring the use of sulfur, a byproduct of the petroleum industry, as a key feedstock. |

Advancements in In-Situ Characterization Techniques for Reaction Monitoring

Understanding and controlling chemical reactions is fundamental to developing efficient and reproducible synthetic processes. Advances in in-situ characterization techniques, which allow for the real-time monitoring of reactions as they occur, are providing unprecedented insights into reaction mechanisms, kinetics, and the formation of intermediates.

The synthesis of a multi-functional molecule like "Naphthalene, 1,5-di(2-acetoxyethylthio)-" likely involves multiple steps, for example, a thioetherification followed by an acetylation. Monitoring such multi-step syntheses in real-time presents a significant challenge but also a great opportunity for process optimization. Techniques such as Raman and near-infrared (NIR) spectroscopy, often used in combination, are powerful tools for tracking the concentration of reactants, intermediates, and products directly in the reaction vessel.

For the synthesis of "Naphthalene, 1,5-di(2-acetoxyethylthio)-", an in-situ spectroscopic approach could be employed to:

Monitor the formation of the thioether bonds: By tracking the disappearance of the thiol precursor and the appearance of characteristic vibrational modes of the thioether linkage.

Follow the acetylation step: By observing the consumption of the alcohol intermediate and the emergence of the ester carbonyl peak.

Detect the presence of impurities or side products: Allowing for rapid adjustments to reaction conditions to improve yield and purity.

The data obtained from in-situ monitoring can be used to build kinetic models of the reaction, leading to a deeper understanding of the underlying chemical transformations. This knowledge is invaluable for scaling up the synthesis from the laboratory to an industrial setting, ensuring consistent product quality and process safety. The integration of these process analytical technologies (PAT) is a key aspect of modern chemical manufacturing.

Table 3: Potential In-Situ Characterization Techniques for the Synthesis of Naphthalene, 1,5-di(2-acetoxyethylthio)-

| Technique | Information Provided | Application in Synthesis |

| Raman Spectroscopy | Vibrational modes of molecules, sensitive to changes in chemical bonds. | Monitoring the formation of C-S bonds and the naphthalene backbone. |

| Near-Infrared (NIR) Spectroscopy | Overtone and combination bands, useful for quantifying components in complex mixtures. | Tracking the concentration of reactants, intermediates, and products in real-time. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Fundamental vibrational modes, highly specific for functional groups. | Detecting the appearance of the ester carbonyl group during acetylation. |

| Mass Spectrometry | Molecular weight of components in the reaction mixture. | Identifying intermediates and byproducts as they are formed. |

Q & A

Q. What are the recommended methods for synthesizing Naphthalene, 1,5-di(2-acetoxyethylthio)- and validating its structural integrity?

Methodology :

- Synthesis : Use nucleophilic substitution reactions, where 1,5-dichloronaphthalene reacts with 2-acetoxyethylthiol under alkaline conditions. Optimize solvent (e.g., DMF or THF) and temperature (60–80°C) to enhance yield.

- Structural Validation :

- FT-IR : Confirm S–C bond formation via absorption bands near 500–600 cm⁻¹ .

- NMR (¹H/¹³C) : Analyze peak splitting patterns to verify substitution at the 1,5-positions of naphthalene. Compare with reference spectra of similar thioether derivatives .

- X-ray Crystallography : Use SHELX programs for crystal structure refinement. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be systematically evaluated?

Methodology :

- Solubility : Perform gradient solubility tests in polar (water, ethanol) and nonpolar solvents (hexane) at 25°C. Use UV-Vis spectroscopy to quantify solubility limits .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) to determine decomposition temperatures .

- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 4–10) and monitor degradation via HPLC over 72 hours .

Q. What standardized protocols exist for preliminary toxicity screening of Naphthalene, 1,5-di(2-acetoxyethylthio)-?

Methodology :

- In Vitro Cytotoxicity : Use MTT assays on human hepatocyte (HepG2) and lung epithelial (A549) cell lines. Include naphthalene as a positive control .

- Acute Toxicity (OECD 423) : Administer graded doses (10–1000 mg/kg) to rodents and monitor mortality, body weight, and organ histopathology over 14 days .

- Risk of Bias Assessment : Apply ATSDR’s criteria (Table C-6/C-7) to evaluate study design randomization, blinding, and outcome reporting .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic and steric effects of the 2-acetoxyethylthio substituents?

Methodology :

- DFT Calculations : Use Gaussian or ORCA software to compute molecular electrostatic potential (MESP) maps and HOMO-LUMO gaps. Compare with unsubstituted naphthalene to assess electron-withdrawing/donating effects .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict aggregation behavior or membrane permeability .

Q. What experimental strategies can resolve contradictions in reported degradation pathways of this compound in environmental matrices?

Methodology :

Q. How can the structure-activity relationship (SAR) of this compound be explored for potential pharmacological applications?

Methodology :

- Functional Group Modulation : Synthesize analogs with varying thioether chain lengths or acetyl group replacements. Test bioactivity in enzyme inhibition assays (e.g., cytochrome P450) .

- Crystallographic Analysis : Resolve protein-ligand co-crystals (e.g., with serum albumin) using SHELXTL to map binding interactions .

Q. What methodologies are critical for assessing long-term ecotoxicological impacts of Naphthalene, 1,5-di(2-acetoxyethylthio)- in aquatic systems?

Methodology :

- Chronic Exposure Studies : Expose Daphnia magna or zebrafish embryos to sublethal doses (0.1–10 ppm) over 21 days. Measure reproductive output, teratogenicity, and oxidative stress biomarkers (e.g., SOD, CAT activity) .

- Sediment Adsorption : Use batch equilibrium experiments to determine organic carbon-water partitioning coefficients (Koc). Compare with EPA EPISuite predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.